molecular formula C11H11ClO4 B2443652 Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate CAS No. 1909308-67-3

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate

Cat. No. B2443652
CAS RN: 1909308-67-3
M. Wt: 242.66
InChI Key: DHIDQLARWPGKCH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has an average mass of 186.401 Da and a monoisotopic mass of 186.025497 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-chloro-6-methoxy-3-phenyl hydrazone quinoline was synthesized via a one-step reaction of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA) and phenyl hydrazine . Another compound, N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazide, was synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides .


Chemical Reactions Analysis

2-Chloro-6-methoxyphenylboronic acid can be used as a reactant in various reactions such as the palladium-catalyzed Suzuki-Miyaura coupling reaction . It can also be used to synthesize canthin-6-one alkaloids by reacting with 8-bromo-1,5-naphthyridin-2-one via Pd-catalyzed Suzuki coupling and Cu-catalyzed amidation reactions .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyphenylboronic acid has a density of 1.32g/cm3, a boiling point of 355.5ºC at 760 mmHg, and a melting point of 162-165ºC (lit.) . Its molecular weight is 186.40 .

Scientific Research Applications

Asymmetric Synthesis

Cheng Chen et al. (2021) demonstrated the asymmetric reduction of 2-chloro-3-oxo-ester into enantiomerically high-pure diltiazem precursor using a Candida ketoreductase. This process represents a promising eco-friendly and cost-effective route toward the industrial synthesis of pharmaceutically relevant diltiazem, showcasing the compound's significance in drug synthesis (Chen et al., 2021).

Organic Chemistry Research

In the field of organic chemistry, the compound has been involved in studies exploring the kinetics and reactions with OH radicals, demonstrating its relevance in understanding chemical reaction mechanisms under environmental conditions. For example, S. M. Aschmann, J. Arey, and R. Atkinson (2011) investigated the reaction kinetics of a related compound, 3-methoxy-3-methyl-1-butanol, with OH radicals, which is essential for understanding atmospheric chemistry and pollutant degradation processes (Aschmann et al., 2011).

Development of New Compounds

Research by X. Xia et al. (2011) on new derivatives of griseofulvin from a mangrove endophytic fungus highlighted the potential for discovering novel compounds with antimicrobial and antitumor activities. This research signifies the importance of Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate derivatives in contributing to the development of new therapeutic agents (Xia et al., 2011).

Safety and Hazards

For safety, personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter should be used when handling 2-Chloro-6-methoxyphenylboronic acid . It has a hazard code of Xi .

properties

IUPAC Name

methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-9-5-3-4-7(12)11(9)8(13)6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDQLARWPGKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate

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